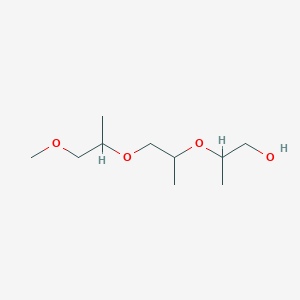Tripropylene glycol monomethyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Tripropylene glycol monomethyl ether is a clear, colorless to light yellow liquid with a mild odor. It is classified as a solvent and is known for its low volatility, making it suitable for various applications across multiple industries, including pharmaceuticals, agriculture, and cleaning products. The chemical structure of tripropylene glycol monomethyl ether allows it to dissolve a wide range of substances, positioning it as an effective alternative to traditional solvents like isopropyl alcohol. Its unique properties contribute to its performance in enhancing product efficacy while maintaining safety and compliance with environmental regulations .
Currently, there is no documented information regarding a specific mechanism of action for 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-.
Tripropylene glycol monomethyl ether can be synthesized through various methods, typically involving the reaction of propylene oxide with methanol in the presence of a catalyst. This process results in the formation of the ether through an alkoxylation reaction. The synthesis can be optimized by adjusting reaction conditions such as temperature and pressure to enhance yield and purity. The compound is often produced as a mixture of isomers, which can be separated through distillation or other purification techniques .
The versatility of tripropylene glycol monomethyl ether allows it to be utilized in numerous applications:
- Pharmaceuticals: Serves as a carrier solvent for active ingredients, ensuring consistent drug formulations.
- Agriculture: Enhances the delivery of active ingredients in pesticides, improving efficacy and safety.
- Cleaning Products: Effective in removing residues without the health risks associated with more aggressive solvents.
- Paints and Coatings: Improves film formation and adhesion on surfaces, enhancing durability and appearance.
- Fuel Additives: Acts as an oxygenating agent in diesel fuels to reduce soot emissions .
Studies on the interactions of tripropylene glycol monomethyl ether indicate that it may react with strong oxidizers and alkali metals, producing hazardous byproducts. Additionally, its behavior in combustion processes has been explored, particularly regarding its role as an oxygenated fuel additive that can improve combustion efficiency while reducing soot formation in diesel engines . Research has also demonstrated that its use can influence the ignition characteristics of fuel mixtures, providing insights into optimizing fuel formulations for better environmental performance .
Tripropylene glycol monomethyl ether shares similarities with several other compounds but stands out due to its unique properties and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dipropylene Glycol Monomethyl Ether | C7H16O3 | Lower molecular weight; used primarily in cosmetics. |
| Ethylene Glycol Monomethyl Ether | C4H10O3 | More water-soluble; common in personal care products. |
| Butylene Glycol Monomethyl Ether | C6H14O3 | Often used as a humectant; less effective as a solvent compared to tripropylene glycol monomethyl ether. |
Tripropylene glycol monomethyl ether's unique combination of low volatility, safety profile, and effectiveness across diverse applications distinguishes it from these similar compounds. Its ability to dissolve a wide range of substances while maintaining environmental compliance makes it particularly valuable in industrial settings .
Physical Description
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
243 °C
Flash Point
121 °C c.c.
Heavy Atom Count
Vapor Density
Density
0.97 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
LogP
Melting Point
-77.8 °C
UNII
GHS Hazard Statements
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]
Vapor Pressure
Pictograms

Irritant
Other CAS
25498-49-1






